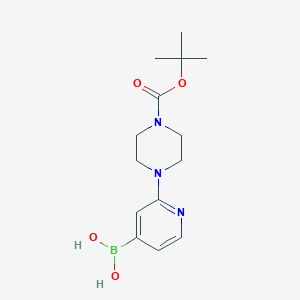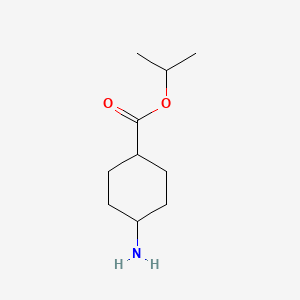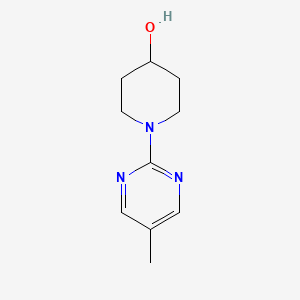
1-氨基哌啶-2-酮盐酸盐
概述
描述
1-Aminopiperidin-2-one hydrochloride is a chemical compound with the molecular formula C5H10N2O·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
科学研究应用
1-Aminopiperidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials .
作用机制
Target of Action
It is known that piperidine derivatives, to which this compound belongs, are present in more than twenty classes of pharmaceuticals . This suggests a broad range of potential targets, depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological effects . The exact interaction would depend on the specific target and the context in which the compound is used.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical reactions . The exact pathways affected would depend on the specific target and the context in which the compound is used.
Pharmacokinetics
The compound is very soluble, which may influence its distribution within the body .
Result of Action
Given the broad range of potential targets and the known properties of piperidine derivatives, it is likely that the compound could have a variety of effects depending on the specific context .
生化分析
Biochemical Properties
1-Aminopiperidin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes. Additionally, 1-Aminopiperidin-2-one hydrochloride can form hydrogen bonds with biomolecules, influencing their stability and activity .
Cellular Effects
The effects of 1-Aminopiperidin-2-one hydrochloride on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to altered cellular responses. It can also affect the expression of specific genes, thereby influencing the production of proteins involved in critical cellular functions. Furthermore, 1-Aminopiperidin-2-one hydrochloride can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-Aminopiperidin-2-one hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in changes in the conformation of the biomolecules, affecting their function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular processes .
Temporal Effects in Laboratory Settings
The effects of 1-Aminopiperidin-2-one hydrochloride can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound can degrade over time, leading to a decrease in its activity. In in vivo studies, the long-term effects of 1-Aminopiperidin-2-one hydrochloride on cellular function have been studied, revealing that prolonged exposure can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-Aminopiperidin-2-one hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cell death and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range leads to optimal cellular responses, while deviations from this range result in adverse effects .
Metabolic Pathways
1-Aminopiperidin-2-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, the compound can inhibit enzymes involved in the breakdown of specific metabolites, leading to changes in metabolite levels. Additionally, it can affect the activity of enzymes involved in the synthesis of essential biomolecules, thereby influencing metabolic flux .
Transport and Distribution
The transport and distribution of 1-Aminopiperidin-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes. The distribution of 1-Aminopiperidin-2-one hydrochloride within tissues can also influence its overall activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 1-Aminopiperidin-2-one hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect metabolic processes. The subcellular localization of 1-Aminopiperidin-2-one hydrochloride determines its specific effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: 1-Aminopiperidin-2-one hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-aminopiperidin-2-one using lithium aluminum hydride. This reduction process is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 1-aminopiperidin-2-one hydrochloride often involves large-scale synthesis starting from readily available precursors such as methyl-2,5-diaminopentanoate dihydrochloride or 2,5-diaminopentanoic acid hydrochloride. These precursors undergo a series of chemical reactions, including reduction and purification steps, to yield the final product .
化学反应分析
Types of Reactions: 1-Aminopiperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: As mentioned earlier, it can be reduced using lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium chlorite and other mild oxidants.
Reduction: Lithium aluminum hydride is a widely used reducing agent.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields the corresponding amine, while oxidation can produce various oxidized derivatives .
相似化合物的比较
1-Aminopiperidin-2-one hydrochloride can be compared with other similar compounds, such as:
Piperidine: A basic structure from which many derivatives, including 1-aminopiperidin-2-one hydrochloride, are synthesized.
Piperidinones: These compounds share a similar core structure but differ in their functional groups and chemical properties.
Aminopiperidines: These compounds have similar amine functionalities but may vary in their specific chemical and physical properties
属性
IUPAC Name |
1-aminopiperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-7-4-2-1-3-5(7)8;/h1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOLAFFWSGITBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735876 | |
| Record name | 1-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31967-08-5 | |
| Record name | 1-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate](/img/structure/B1400544.png)





![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)



![[1,2,4]Triazolo[4,3-A]pyridine-8-carboxylic acid](/img/structure/B1400562.png)
![(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol](/img/structure/B1400564.png)
![[2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1400565.png)

